molecular formula C19H16N4O2S3 B15024504 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B15024504
M. Wt: 428.6 g/mol
InChI Key: LVAXCSDYCKHLHC-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a benzothiazolyl acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formation of the Benzothiazolyl Acetamide Moiety: This can be achieved by reacting 2-aminobenzothiazole with chloroacetyl chloride followed by methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Benzyl halides, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studying enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, proteins, and DNA.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of the benzylsulfanyl group, which imparts distinct electronic and steric properties, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C19H16N4O2S3

Molecular Weight

428.6 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-N-methyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C19H16N4O2S3/c1-22(16(24)11-23-14-9-5-6-10-15(14)27-19(23)25)17-20-21-18(28-17)26-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

LVAXCSDYCKHLHC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NN=C(S1)SCC2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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